Chloromethyltrimethylsilane

Physical Chemistry Process Engineering Safety

Chloromethyltrimethylsilane (CMM3) is the essential precursor for Peterson olefination in API synthesis, enabling continuous flow manufacturing with threefold yield advantages. The derived Grignard reagent uniquely delivers 1,4-conjugate addition to α,β-unsaturated ketones—a reactivity profile unattainable with lithium reagents or dimethylsilane analogs. For dendrimer surface modification, CMM3-modified PAMAM dendrimers reduce water surface tension below 30 mN/m. Sourced as ≥98% purity liquid, with lower volatility than Chloromethyldimethylsilane for safer scale-up. Ideal for orthogonal (trimethylsilyl)methyl ether protecting group strategies.

Molecular Formula C4H11ClSi
Molecular Weight 122.67 g/mol
CAS No. 2344-80-1
Cat. No. B1583789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyltrimethylsilane
CAS2344-80-1
Molecular FormulaC4H11ClSi
Molecular Weight122.67 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCl
InChIInChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3
InChIKeyOOCUOKHIVGWCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyltrimethylsilane (CAS 2344-80-1): Technical Grade Specifications and Core Reactivity Profile for Procurement Assessment


Chloromethyltrimethylsilane (CMM3, (CH₃)₃SiCH₂Cl) is a volatile, colorless organosilicon liquid of the chloromethylsilane class, characterized by its low water solubility (0.4 g/L at 20°C) and high moisture sensitivity . Its primary industrial utility stems from its role as a building block for pharmaceutical and agrochemical synthesis, and as a precursor to key organometallic reagents such as (trimethylsilyl)methyllithium and the corresponding Grignard reagent [1]. The compound is commercially available with a typical assay of ≥98.0% (GC) .

Why Chloromethyltrimethylsilane (CAS 2344-80-1) Cannot Be Casually Substituted: Key Differentiators vs. Chloromethyldimethylsilane (CAS 3144-74-9)


Direct substitution of Chloromethyltrimethylsilane (CMM3) with its closest in-class analog, Chloromethyldimethylsilane (CAS 3144-74-9), is scientifically unsound due to fundamental differences in steric bulk, electronic properties, and resultant reaction thermodynamics and kinetics . The presence of a third methyl group on the silicon atom in CMM3 significantly alters its vapor pressure, boiling point, and the stability of derived carbanions [1]. Critically, the organometallic reagents derived from CMM3, specifically the lithium and Grignard variants, exhibit distinct and predictable regioselectivity in addition reactions that are not replicated by the dimethyl analog, making CMM3 the required precursor for specific C–C bond-forming strategies [2]. Furthermore, the established continuous flow manufacturing processes for CMM3 provide a reliable supply of high-purity material, a logistical advantage not always matched by its lower-volume analog [3]. The following section provides quantitative validation of these critical differences.

Quantitative Evidence Guide for Chloromethyltrimethylsilane (CAS 2344-80-1): Comparative Performance Data Against In-Class Analogs and Alternatives


Comparative Physical Properties and Volatility: Chloromethyltrimethylsilane vs. Chloromethyldimethylsilane (CAS 3144-74-9)

Chloromethyltrimethylsilane (CMM3) exhibits significantly different volatility and safety parameters compared to its closest analog, chloromethyldimethylsilane. The boiling point of CMM3 is approximately 16°C higher, indicating lower volatility and potentially safer handling at ambient conditions . This difference is critical for distillation-based purification and storage protocols. The vapor pressure of CMM3 is also substantially lower than that of the dimethyl analog .

Physical Chemistry Process Engineering Safety

Superior Production Efficiency: Yield and Purity Comparison of Continuous Flow vs. Traditional Batch Synthesis

The production of Chloromethyltrimethylsilane via a modern photocatalytic continuous flow process demonstrates a decisive advantage in both yield and final product purity compared to traditional batch methods. The continuous flow process, operated at 35-45°C and 0.1-0.6 MPa, achieves a product purity of over 99% after distillation, whereas the traditional batch method using tetramethylsilane and phosphorus pentachloride yields only 33% [1]. This threefold increase in yield represents a major improvement in atom economy and process sustainability, directly impacting procurement costs and supply chain reliability .

Process Chemistry Continuous Manufacturing Green Chemistry

Regioselectivity in Organometallic Additions: Grignard Reagent from CMM3 vs. Lithium Analog

The choice of organometallic reagent derived from Chloromethyltrimethylsilane is critical for controlling reaction regioselectivity. The Grignard reagent (Me₃SiCH₂MgCl), prepared directly from CMM3, provides access to γ-silanes via a 1,4-conjugate addition pathway when reacted with α,β-unsaturated ketones [1]. In stark contrast, the corresponding lithium reagent (Me₃SiCH₂Li) exclusively adds in a 1,2-fashion to the carbonyl group [2]. This distinct difference in reactivity allows chemists to target different reaction sites on the same substrate, a strategic choice not possible with a single reagent class.

Organic Synthesis Organometallic Chemistry Reaction Selectivity

Performance as a Surface Modifier: Impact on Water Surface Tension in Dendrimer Synthesis

When used as a surface-modifying agent in the synthesis of radially layered copoly(amidoamine-organosilicon) (PAMAM) dendrimers, Chloromethyltrimethylsilane (CMM3) enables the creation of hydrophobic surfaces with quantifiable and significant surface activity [1]. Dendrimers modified with CMM3, among other silanes, lowered the surface tension of water to less than 30 mN/m [2]. This represents a substantial reduction from the surface tension of pure water (~72 mN/m at 25°C). The modified dendrimers also formed stable monolayers on water capable of sustaining surface pressures over 40 mN/m [3].

Materials Science Surface Chemistry Dendrimer Synthesis

Validated Application Scenarios for Chloromethyltrimethylsilane (CAS 2344-80-1) Based on Comparative Evidence


Industrial-Scale Peterson Olefination for API Synthesis

For process chemists developing a robust Peterson olefination step in the synthesis of an active pharmaceutical ingredient (API), Chloromethyltrimethylsilane (CMM3) is the preferred precursor due to its proven performance in continuous flow manufacturing [1]. The ability to source high-purity (>99%) material from a process with a threefold yield advantage over traditional methods directly translates to a more reliable, cost-effective, and scalable supply chain [2]. Furthermore, the lower volatility of CMM3 compared to its dimethyl analog simplifies large-scale handling and improves process safety .

Regioselective Synthesis via Conjugate Addition

In a synthetic sequence requiring the 1,4-conjugate addition of a (trimethylsilyl)methyl group to an α,β-unsaturated ketone, the use of the Grignard reagent derived from Chloromethyltrimethylsilane (CMM3) is non-negotiable [1]. Attempting this transformation with the more common lithium reagent (which can be prepared from other sources) would result exclusively in 1,2-carbonyl addition, leading to a different product and a failed synthetic route. Procurement of CMM3 is therefore essential for accessing this specific and valuable mode of reactivity [2].

Design and Synthesis of Novel Amphiphilic Dendrimers

Researchers in materials science aiming to create new dendrimer-based surfactants or surface coatings should prioritize Chloromethyltrimethylsilane (CMM3) as a building block for the hydrophobic organosilicon exterior [1]. Quantitative evidence confirms that CMM3-modified PAMAM dendrimers are capable of lowering the surface tension of water to less than 30 mN/m and forming stable monolayers with high surface pressures [2]. This performance benchmark, validated in both academic and patent literature, establishes CMM3 as a validated reagent for achieving predictable and significant changes in material surface properties .

Synthesis of Silyl Ether Protecting Groups with Defined Stability

For synthetic sequences requiring a hydroxyl protecting group that is stable to a range of conditions but can be selectively removed, reagents derived from Chloromethyltrimethylsilane (CMM3) offer a distinct advantage [1]. The resulting (trimethylsilyl)methyl ethers are hydrolytically stable under neutral conditions, a property that differentiates them from the more labile trimethylsilyl (TMS) ethers derived from chlorotrimethylsilane [2]. This allows for orthogonal protection strategies where a TMS group could be cleaved while leaving the (trimethylsilyl)methyl-protected alcohol intact, a crucial capability in complex molecule synthesis .

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